molecular formula C8H8FN B1368797 5-Fluoro-2,3-dihydro-1H-isoindole CAS No. 57584-71-1

5-Fluoro-2,3-dihydro-1H-isoindole

Cat. No. B1368797
CAS RN: 57584-71-1
M. Wt: 137.15 g/mol
InChI Key: UYIALDLZAMTNLK-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-isoindole (also known as 5-F-HDI) is a molecule that has been studied extensively in recent years due to its many potential applications in scientific research. It is a heterocyclic compound that is composed of a five-membered ring with a fluorine atom attached at the 5-position. 5-F-HDI has been found to have a wide range of biological activities and has been used in many different research fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Fluorescence Properties and Spectroscopy

The reaction of o-phthalaldehyde and thiols with primary amines to form 1-alkyl(and aryl)thio-2-alkylisoindoles, including 5-Fluoro-2,3-dihydro-1H-isoindole, demonstrates significant fluorescence properties. These compounds show varying fluorescence spectra influenced by thiol and amine substituents and solvent polarity. Their fluorescence intensity and stability under various conditions like pH, solvent types, and concentration make them valuable in fluorescence spectroscopy and fluorogenic assays (Simons & Johnson, 1978).

Electrochemical Charge Storage

5-Fluoro-2,3-dihydro-1H-isoindole shows promise in electrochemical applications. A study on poly(5-fluoroindole) (5-PFIn) demonstrated its high performance as a charge storage material, exhibiting superior electrochemical properties compared to other polymers. The fluorine-substituted conjugated polyindoles like 5-PFIn offer great potential as electrode materials in supercapacitors (Wang et al., 2019).

Pharmaceutical Research

The compound has been studied in the context of progesterone receptor modulators, contributing to the development of new agents in female healthcare. It plays a role in synthesizing compounds with potential applications in contraception, fibroids, endometriosis, and certain breast cancers. Its structural variations influence the functional response between agonist and antagonist properties (Fensome et al., 2008).

Solubility and Thermodynamics

The solubility and thermodynamic parameters of 5-Fluoro-2-oxindole in various solvents have been studied, providing essential data for its application in chemical processes. The research demonstrates how temperature affects its solubility in different solvents, crucial for designing pharmaceutical formulations and chemical reactions (Zhao et al., 2020).

Inhibitor Research

5-Fluoro-2,3-dihydro-1H-isoindole derivatives have been identified as inhibitors in various biomedical research areas. For example, some derivatives show inhibitory activity against heparanase, an enzyme involved in tumor metastasis and angiogenesis, making them potential candidates for cancer therapy (Courtney et al., 2004).

properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIALDLZAMTNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564160
Record name 5-Fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-dihydro-1H-isoindole

CAS RN

57584-71-1
Record name 5-Fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57584-71-1
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Synthesis routes and methods

Procedure details

The procedure of Reference Example 6-(3) was followed using 10.2 g of 2-(p-toluenesulfonyl)-5-fluoroisoindoline, 10 g of phenol, 150 ml of 48% hydrobromic acid, and 25 ml of propionic acid. Purification of the crude product by vacuum distillation gave 5.0 mg of 5-fluoroisoindoline.
Name
2-(p-toluenesulfonyl)-5-fluoroisoindoline
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
The molecular chaperone Hsp90, essential in all eukaryotes, plays a multifaceted role in promoting survival, virulence, and drug resistance across diverse pathogenic fungal species. …
Number of citations: 54 pubs.acs.org

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